molecular formula C12H9Cl2N3O B1288934 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide CAS No. 229343-30-0

2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide

Cat. No. B1288934
M. Wt: 282.12 g/mol
InChI Key: ODRSBTUNOBGADL-UHFFFAOYSA-N
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Description

The compound 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives have been extensively studied due to their potential therapeutic applications, including antiviral and gastrointestinal regulatory properties .

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various routes. One study describes a novel synthesis of benzamide-based 5-aminopyrazoles, which are then used to create fused heterocycles with significant anti-influenza A virus activity . Another synthesis route involves the preparation of optical isomers of a benzamide derivative, starting from commercially available trans-4-hydroxy-L-proline, leading to compounds with affinity for 5-HT4 receptors . Additionally, an improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine has been reported, highlighting the importance of reaction conditions on yield .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques. Mass spectroscopy, 1H NMR, IR, and X-ray analysis are commonly employed to confirm the structures of newly synthesized compounds . In another study, the characterization of two polymorphs of a benzamide derivative was performed using X-ray powder diffractometry, thermal analysis, IR spectroscopy, and 13C-NMR spectroscopy .

Chemical Reactions Analysis

Benzamide derivatives can undergo a range of chemical reactions. For instance, the reaction of benzoyl isothiocyanate with malononitrile in the presence of KOH–EtOH leads to the formation of 5-aminopyrazoles . The synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide involves chlorination, aminolysis, hydrazine hydrate reduction, condensation, and sodium borohydride reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. For example, the crystalline forms of a benzamide derivative exhibit different thermal behaviors, with one polymorph being thermodynamically more stable than the other . The crystal structure of 2-amino-5-chloropyridine–benzoic acid features hydrogen-bonded motifs that link the molecules into chains, demonstrating the importance of intermolecular interactions in determining the physical properties of these compounds .

Scientific Research Applications

Chemical Characterization and Stability

  • Preparation and Characterization : The compound has been studied for its polymorphs, characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13 C-NMR spectroscopy. These studies reveal different patterns in the polymorphs and provide insights into their thermal stability and molecular vibrations (Yanagi et al., 2000).

Synthesis Processes

  • Synthesis and Neuroleptic Activity : Benzamides, including variants similar to 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide, have been synthesized for potential neuroleptic activities. Their synthesis process and structure-activity relationships offer valuable information for developing potent drugs with fewer side effects (Iwanami et al., 1981).
  • Facile Synthesis of Related Compounds : Research has focused on improving synthesis processes for compounds related to 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide, enhancing yields and simplifying process operations (Dian, 2010).

Application in Drug Development

  • Pharmacological Properties : Benzamide derivatives similar to 2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide have been synthesized and evaluated for their pharmacological properties, particularly as serotonin 4 receptor agonists. This research provides insights into the potential therapeutic applications of these compounds (Sonda et al., 2004).

Advanced Material Applications

  • Luminescent Properties and Multi-Stimuli-Responsive Properties : Some derivatives have been found to exhibit luminescent properties and multi-stimuli-responsive behavior, indicating potential applications in advanced materials and nanotechnology (Srivastava et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, washing thoroughly after handling, and seeking medical advice if feeling unwell .

properties

IUPAC Name

2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O/c13-7-1-3-10(15)9(5-7)12(18)17-11-4-2-8(14)6-16-11/h1-6H,15H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRSBTUNOBGADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619857
Record name 2-Amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide

CAS RN

229343-30-0
Record name 2-Amino-5-chloro-N-(5-chloropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-5-chloropyridine (787 mg, 6.1 mmol) in tetrahydrofuran (5 ml) was added 0.5M potassium bis(trimethylsilyl)amide in toluene (20 ml, 10.1 mmol) dropwise at −78° C. After stirred for additional 0.5 hr at −78° C., the mixture was added 5-chloroisatoic anhydride (1 g, 5.1 mmol) at −78° C. The mixture was warmed up to r.t gradually and stirred overnight. After concentrated, the crude was washed with saturated ammonium chloride solution and extracted by ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated to give (2-amino-5-chlorophenyl)-N-(5-chloro(2-pyridyl))carboxamide as yellow solid (1.39 g, 99%). MS found for C12H9Cl2N3O M+=282, (M+2)+=284.
Quantity
787 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 5-Chloro-N-(5-chloro-pyridin-2-yl)-2-nitro-benzamide (26 g, 0.0833 mol) in ethyl acetate (170 mL) was added Stannous chloride dihydrate (75 g, 0.333 mol) at 25-30° C. After stirring at same temperature for 2 hr, reaction mixture was diluted with 250 mL ethyl acetate and made alkaline with aqueous ammonia solution. Reaction mixture was then filtered through hyflow bed and organic layer was dried over sodium sulfate. Evaporation of solvent afforded 19 g of titled compound in 81% yield.
Quantity
26 g
Type
reactant
Reaction Step One
[Compound]
Name
Stannous chloride dihydrate
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DN Tarasov, DG Tovbin, DV Malakhov… - Current drug …, 2018 - ingentaconnect.com
Background: Factor Xa (FXa) is known to play a central role in blood coagulation cascade and considered to be one of the most attractive targets for oral anticoagulants of new …
Number of citations: 11 www.ingentaconnect.com
V Pandya, M Jain, G Chakrabarti, H Soni… - European journal of …, 2012 - Elsevier
A novel series of potent and efficacious factor Xa inhibitors which possesses sulfoximine moiety as novel S4 binding element in anthranilamide chemotype has been identified. Lead …
Number of citations: 37 www.sciencedirect.com

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